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Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157

An In-depth Technical Guide to (4-Bromopyridin-
3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity,
and synthetic utility of (4-Bromopyridin-3-yl)methanol (CAS No. 197007-87-7). This
bifunctional molecule serves as a valuable building block in medicinal chemistry and materials
science, offering two distinct reactive sites for molecular elaboration.

Core Chemical Properties

(4-Bromopyridin-3-yl)methanol is a substituted pyridine derivative. While specific
experimental data is limited in publicly accessible literature, its properties can be predicted
based on established chemical principles and data from isomeric compounds. The compound
is anticipated to be a low-melting solid or a high-boiling liquid at room temperature.

Table 1: Physicochemical Properties of (4-Bromopyridin-3-yl)methanol
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Property Value Source
CAS Number 197007-87-7 [1][21[3]
Molecular Formula CeHsBrNO [1]

Molar Mass 188.02 g/mol [1]

Boiling Point 302.8£27.0 °C Predicted[1]
Density 1.668 g/cm3 Predicted[1]
pKa 12.96 + 0.10 Predicted[1]

Table 2: Spectroscopic Data Interpretation

While experimental spectra for (4-Bromopyridin-3-yl)methanol are not readily available, the
expected spectroscopic signatures can be inferred.
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Technique Expected Observations

Signals corresponding to the two aromatic
protons on the pyridine ring, a singlet for the
methylene protons (-CH20H), and a broad
1H NMR _ ,
singlet for the hydroxyl proton. The chemical
shifts will be influenced by the bromine and

hydroxymethyl substituents.

Six distinct signals for the six carbon atoms in

the molecule, with chemical shifts characteristic
13C NMR _ o

of a brominated pyridine ring and a

hydroxymethyl group.

A characteristic pair of molecular ion peaks (M*

and M+2) of nearly equal intensity, due to the
Mass Spec. ] ] ]

natural isotopic abundance of bromine (7°Br and

81Br).[4]

Absorption bands corresponding to O-H
stretching (broad), C-H stretching (aromatic and
aliphatic), C=N and C=C stretching of the
pyridine ring, and C-Br stretching.

IR Spec.

Synthesis and Reactivity

The dual functionality of (4-Bromopyridin-3-yl)methanol—a reactive bromine-substituted
pyridine ring and a primary alcohol—makes it a versatile intermediate for the synthesis of
complex molecules.

Synthesis Workflow

A common and practical synthetic route to (4-Bromopyridin-3-yl)methanol is the reduction of
the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This precursor can be
synthesized from 4-methyl-3-nitropyridine.
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Caption: Synthetic pathway to (4-Bromopyridin-3-yl)methanol.

Key Reactivity

The reactivity of (4-Bromopyridin-3-yl)methanol is centered around its two primary functional
groups:

e The Bromine Atom: The C-Br bond on the electron-deficient pyridine ring is susceptible to
various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-
carbon and carbon-heteroatom bonds.

e The Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding
aldehyde or carboxylic acid, or converted into other functional groups such as ethers, esters,
or amines.
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Caption: Key chemical transformations of (4-Bromopyridin-3-yl)methanol.
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Experimental Protocols

The following protocols are representative methods for the synthesis and key reactions of (4-
Bromopyridin-3-yl)methanol, based on general procedures for similar compounds.

Protocol 1: Synthesis of (4-Bromopyridin-3-yl)methanol
via Aldehyde Reduction

This protocol describes the reduction of 4-bromo-3-pyridinecarboxaldehyde using sodium
borohydride.[5][6][7]

Materials:

e 4-bromo-3-pyridinecarboxaldehyde

Methanol (anhydrous)

Sodium borohydride (NaBHa4)

Deionized water

Ethyl acetate

Anhydrous sodium sulfate (Na2S0a)

Round-bottom flask, magnetic stirrer, ice bath
Procedure:

e Dissolve 4-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol in a round-
bottom flask equipped with a magnetic stirrer.

e Cool the solution to 0 °C using an ice bath.

e Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining
the temperature at 0 °C.
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« Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Once the starting material is consumed, carefully quench the reaction by the slow addition of
deionized water at 0 °C.

e Remove the methanol under reduced pressure.
o Extract the agueous residue with ethyl acetate (3 x volumes).

o Combine the organic layers, dry over anhydrous NazSOs, filter, and concentrate under
reduced pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling
of (4-Bromopyridin-3-yl)methanol with an arylboronic acid.[8][9][10][11]

Materials:

e (4-Bromopyridin-3-yl)methanol (1.0 eq)
 Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

o Palladium catalyst (e.g., Pd(PPhs)s, 3-5 mol%)

e Base (e.g., K2COs or KsPOa4, 2.0-3.0 eq)

e Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
o Schlenk tube or similar reaction vessel

 Inert gas (Argon or Nitrogen)

Procedure:
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To a Schlenk tube, add (4-Bromopyridin-3-yl)methanol, the arylboronic acid, the palladium
catalyst, and the base.

Evacuate and backfill the tube with an inert gas (repeat 3 times).

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,
ethyl acetate).

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous Naz2SOa4, and concentrate
under reduced pressure.

Purify the residue by flash column chromatography.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Oxidation to 4-Bromo-3-

pyridinecarboxaldehyde
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This protocol describes the oxidation of the primary alcohol to an aldehyde using activated
manganese dioxide.[12][13][14]

Materials:

(4-Bromopyridin-3-yl)methanol

Activated manganese dioxide (MnOz, 5-10 eq by weight)

Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetone)
Round-bottom flask, magnetic stirrer, reflux condenser

Celite or filter paper

Procedure:

To a solution of (4-Bromopyridin-3-yl)methanol (1.0 eq) in a suitable anhydrous solvent
(e.g., DCM), add activated MnOz2 (5-10 eq by weight).

Stir the resulting suspension vigorously at room temperature or under reflux. The reaction is
typically heterogeneous.

Monitor the reaction progress by TLC. The reaction time can vary significantly depending on
the activity of the MnO2z (from a few hours to days).

Upon completion, filter the reaction mixture through a pad of Celite to remove the
manganese salts.

Wash the filter cake thoroughly with the solvent used for the reaction.

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield
the aldehyde product.

Further purification can be achieved by recrystallization or column chromatography if
needed.

Safety Information
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While a specific safety data sheet for (4-Bromopyridin-3-yl)methanol is not widely available,
data from related bromopyridine derivatives suggest that this compound should be handled
with care.[15]

o Hazards: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation,
and may cause respiratory irritation.

o Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or
vapors and prevent contact with skin and eyes.

This guide is intended for use by qualified professionals. All procedures should be carried out
with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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